2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid 2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16219263
InChI: InChI=1S/C11H8BrNO2S/c12-8-4-2-1-3-6(8)7-5-16-10(13)9(7)11(14)15/h1-5H,13H2,(H,14,15)
SMILES:
Molecular Formula: C11H8BrNO2S
Molecular Weight: 298.16 g/mol

2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid

CAS No.:

Cat. No.: VC16219263

Molecular Formula: C11H8BrNO2S

Molecular Weight: 298.16 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid -

Specification

Molecular Formula C11H8BrNO2S
Molecular Weight 298.16 g/mol
IUPAC Name 2-amino-4-(2-bromophenyl)thiophene-3-carboxylic acid
Standard InChI InChI=1S/C11H8BrNO2S/c12-8-4-2-1-3-6(8)7-5-16-10(13)9(7)11(14)15/h1-5H,13H2,(H,14,15)
Standard InChI Key USNJSMYFRIHHES-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CSC(=C2C(=O)O)N)Br

Introduction

2-Amino-4-(2-bromophenyl)thiophene-3-carboxylic acid, with the CAS number 899691-80-6, is a complex organic compound featuring a thiophene ring, an amino group, a bromophenyl substituent, and a carboxylic acid functional group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities.

Synthesis and Preparation

The synthesis of 2-amino-4-(2-bromophenyl)thiophene-3-carboxylic acid typically involves complex organic chemistry reactions. While specific synthesis routes for this compound are not detailed in the available literature, thiophene derivatives are often synthesized through cyclization reactions involving thiocarbamoyl derivatives and α-halogenated reagents .

Related Thiophene Derivatives

Other thiophene derivatives have shown promising biological activities:

  • Antimicrobial Activity: Thiophene-2-carboxamide derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

  • Anticancer Activity: Certain thiophene derivatives have been identified as potent antimitotic agents, inhibiting microtubule polymerization and showing antiproliferative activity in cancer cell lines .

Research and Development Opportunities

Given the lack of specific research findings on 2-amino-4-(2-bromophenyl)thiophene-3-carboxylic acid, there is a significant opportunity for further investigation into its synthesis, biological activities, and potential applications in pharmaceuticals or materials science.

Future Directions

  • Biological Activity Screening: Investigate the antimicrobial and anticancer potential of this compound using in vitro assays.

  • Synthetic Method Optimization: Develop efficient and cost-effective synthesis routes to facilitate large-scale production.

  • Structural Modifications: Explore structural analogs with varying substituents to enhance biological activity or chemical stability.

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